L-Alloisothreonine HCl

Description

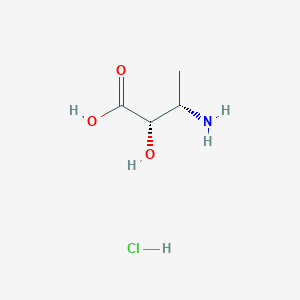

L-Alloisothreonine HCl (CAS 79617-27-9) is a stereoisomer of threonine, specifically the (2S,3S)-configured amino acid methyl ester hydrochloride. Its molecular formula is C₅H₁₂ClNO₃, with a molecular weight of 169.61 g/mol . Structurally, it differs from canonical L-threonine by the spatial arrangement of its hydroxyl and amino groups, which influences its physicochemical and biological properties. As an endogenous metabolite, it plays roles in metabolic pathways, though its specific functions remain less characterized compared to its non-allo counterparts .

Properties

CAS No. |

955375-67-4 |

|---|---|

Molecular Formula |

C4H10ClNO3 |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

(2S,3S)-3-amino-2-hydroxybutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |

InChI Key |

GNOCKVJSXPCGKD-GVOALSEPSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)O)N.Cl |

Canonical SMILES |

CC(C(C(=O)O)O)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between L-Alloisothreonine HCl and related compounds:

Physicochemical Properties

- Solubility : The methyl ester group in this compound increases lipophilicity compared to L-threonine HCl, making it more suitable for organic solvent-based assays .

- Purity Standards: Commercial this compound is typically >98% pure (HPLC), comparable to reference standards like Allyl hexanoate (>98% GC purity) .

Notes and Limitations

- Data on this compound’s in vivo activity are sparse compared to its structural analogs.

Q & A

Q. How to ensure experimental reproducibility when scaling up this compound synthesis?

- Methodology : Document critical process parameters (CPPs) like temperature, stirring rate, and reagent stoichiometry. Use design-of-experiments (DoE) to identify interactions between variables. Share raw NMR/HPLC data and instrument calibration logs as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.